1H-Imidazole-4,5-dimethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

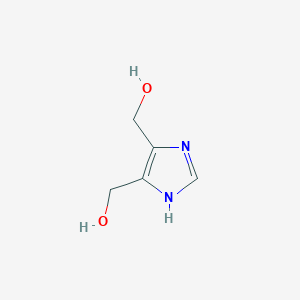

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJXDKGTTMVHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341527 | |

| Record name | 1H-Imidazole-4,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33457-48-6 | |

| Record name | 1H-Imidazole-4,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Imidazole-4,5-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1H-Imidazole-4,5-dimethanol. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, data analysis, and visualization of relevant chemical and biological pathways.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1H-Imidazole-4,5-dicarboxylic acid, from readily available starting materials. The second step is the reduction of the corresponding diester to the target dimethanol.

Step 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid

A robust and economical method for the preparation of 1H-Imidazole-4,5-dicarboxylic acid starts from imidazole.[1][2] The process involves an initial hydroxymethylation of the imidazole ring followed by an oxidation reaction.

Experimental Protocol:

-

Hydroxymethylation: In a round-bottom flask, 68 g of imidazole is dissolved in 245 g of a 37% aqueous formaldehyde solution. To this solution, 28 g of potassium hydroxide is added, and the mixture is refluxed for 3 hours. This reaction results in the formation of oligohydroxymethylimidazole compounds.

-

Oxidation: In a separate flask equipped with a reflux condenser, dropping funnel, and thermometer, 1.3 liters of 65% nitric acid is heated to boiling. The reaction mixture containing the hydroxymethylated imidazoles is then added dropwise to the boiling nitric acid over the course of 1 hour. The mixture is kept at reflux, during which the water of reaction is distilled off as dilute nitric acid.

-

Isolation: Upon cooling, the 1H-Imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture. The acid is collected by filtration, washed with water, and dried. A second crop of the product can be obtained by adjusting the pH of the filtrate to 4. The typical yield for this process is in the range of 75-80%.

Step 2: Synthesis of this compound

The reduction of the carboxylic acid groups of 1H-Imidazole-4,5-dicarboxylic acid to hydroxymethyl groups is achieved via its dimethyl ester derivative using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Esterification: 1H-Imidazole-4,5-dicarboxylic acid is first converted to its dimethyl ester, Dimethyl 1H-imidazole-4,5-dicarboxylate, using standard esterification methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

-

Reduction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. The Dimethyl 1H-imidazole-4,5-dicarboxylate, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water. The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques. Below is a summary of the expected data based on the analysis of its precursor and related imidazole derivatives.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Imidazole Ring Proton (C2-H): A singlet expected around δ 7.5-8.0 ppm. Hydroxymethyl Protons (-CH₂OH): A singlet expected around δ 4.5-5.0 ppm. Hydroxyl Protons (-OH): A broad singlet, exchangeable with D₂O, expected around δ 5.0-6.0 ppm. N-H Proton: A broad singlet, exchangeable with D₂O, expected at a downfield shift. |

| ¹³C NMR | Imidazole Ring Carbons (C4, C5): Resonances expected in the range of δ 125-135 ppm. Imidazole Ring Carbon (C2): Resonance expected around δ 135-140 ppm. Hydroxymethyl Carbon (-CH₂OH): Resonance expected in the range of δ 55-65 ppm. |

| FTIR (cm⁻¹) | O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹. N-H Stretch (Imidazole): A broad band around 3100-3300 cm⁻¹. C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. C=N and C=C Stretch (Imidazole Ring): Bands in the region of 1500-1650 cm⁻¹. C-O Stretch (Alcohol): A strong band around 1000-1100 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 128.13. Key Fragmentation Peaks: Loss of H₂O (m/z = 110), loss of CH₂OH (m/z = 97), and other fragments corresponding to the imidazole ring. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Melting Point | Not readily available in the literature. |

Biological Context and Potential Applications

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3] Imidazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Signaling Pathways of Imidazole-Based Compounds

Many imidazole-containing compounds exert their therapeutic effects by modulating key signaling pathways involved in disease progression. For instance, in cancer, imidazole derivatives have been shown to act as kinase inhibitors, disrupting signaling cascades that control cell proliferation, survival, and angiogenesis.[4] They can also induce apoptosis (programmed cell death) in cancer cells.

Potential Signaling Pathway Inhibition by Imidazole Derivatives:

Caption: Potential mechanisms of action for imidazole derivatives in cancer.

While the specific biological activity of this compound has not been extensively reported, its structural features suggest it could serve as a valuable building block for the synthesis of novel therapeutic agents. The two primary alcohol functionalities offer sites for further chemical modification to explore structure-activity relationships and develop compounds with enhanced potency and selectivity towards various biological targets. The core imidazole scaffold provides a platform for interaction with enzymes and receptors, making this molecule a promising starting point for drug discovery programs.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1H-Imidazole-4,5-dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-4,5-dimethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this guide presents a combination of predicted and comparative spectroscopic information alongside detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and comparison with structurally similar imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Singlet | 1H | H2 (imidazole ring) |

| ~4.6 - 4.8 | Singlet | 4H | -CH₂OH |

| ~5.0 - 6.0 | Broad Singlet | 2H | -OH |

| ~11.0 - 12.0 | Broad Singlet | 1H | N-H (imidazole ring) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 140 | C2 (imidazole ring) |

| ~125 - 130 | C4/C5 (imidazole ring) |

| ~55 - 60 | -CH₂OH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (imidazole) |

| 3150 - 3100 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1550 | Medium | C=N stretch (imidazole ring) |

| 1480 - 1400 | Medium | C=C stretch (imidazole ring) |

| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Relative Intensity | Assignment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - OH]⁺ |

| 97 | High | [M - CH₂OH]⁺ |

| 81 | Medium | [M - 2(OH)]⁺ |

| 69 | High | [M - CH₂OH - CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard operating procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.[1]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Acquire the spectrum using standard pulse sequences.

-

-

¹³C NMR Acquisition:

-

To simplify the spectrum to single lines for each unique carbon atom, acquire proton-decoupled spectra.

-

Set the spectral width to a range of 0 to 220 ppm.[1]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum using the residual solvent peak. For ¹³C NMR, calibrate using the solvent signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[2]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[2]

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2][3]

-

Spectrum Acquisition: Collect the FTIR spectrum. The typical range for mid-IR is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in a vacuum.[5]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[5]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio.

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Imidazole Methanol Derivatives

A case study of 1H-Imidazole-1-methanol in the absence of publicly available data for 1H-Imidazole-4,5-dimethanol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the core principles of the crystal structure analysis of imidazole-based small molecules. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the complete crystal structure, including atomic coordinates and detailed bond parameters, for This compound is not publicly available at the time of this report.

To fulfill the informational requirements of researchers in this field, this guide will provide a detailed analysis of a closely related and structurally relevant isomer, 1H-Imidazole-1-methanol . The methodologies and data presented for this analogue serve as a robust proxy, offering valuable insights into the experimental protocols and structural characteristics that can be anticipated for this compound and similar derivatives. The analysis of 1H-Imidazole-1-methanol will adhere to the requested in-depth technical format, including data presentation, experimental protocols, and mandatory visualizations.

Crystal Structure Analysis of 1H-Imidazole-1-methanol

1H-Imidazole-1-methanol (C₄H₆N₂O) is a substituted imidazole that serves as a precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are significant in metal-based catalysis.[1][2] Its crystal structure reveals a monoclinic (P2₁/n) symmetry with three unique molecules in the asymmetric unit.[1][2][3] A defining feature of its solid-state architecture is the formation of three-membered macrocycles through head-to-tail O—H···N hydrogen bonding.[1][2][3]

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction of 1H-Imidazole-1-methanol are summarized in the following tables.

Table 1: Crystallographic Data and Refinement Details

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₆N₂O |

| Formula Weight | 98.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | |

| a (Å) | 10.6201 (8) |

| b (Å) | 8.0201 (8) |

| c (Å) | 18.2085 (16) |

| α (°) | 90 |

| β (°) | 91.262 (7) |

| γ (°) | 90 |

| Volume (ų) | 1549.9 (2) |

| Z | 12 |

| Z' | 3 |

| Density (calculated) | 1.262 g/cm³ |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| F(000) | 624 |

| Data Collection | |

| Reflections Collected | 13426 |

| Independent Reflections | 2728 |

| R_int | 0.056 |

| Refinement | |

| R[F² > 2σ(F²)] or R1 | 0.052 |

| wR(F²) or wR2 | 0.134 |

| Goodness-of-fit (S) | 1.04 |

Data sourced from Acta Crystallographica Section E, 2022, 78(4), 377-380.[4]

Table 2: Selected Bond Lengths (Å) for 1H-Imidazole-1-methanol

| Bond | Length (Molecule 1) | Length (Molecule 2) | Length (Molecule 3) |

|---|---|---|---|

| O1—C1 | 1.411 (3) | - | - |

| O2—C5 | - | 1.412 (3) | - |

| O3—C9 | - | - | 1.412 (3) |

| N1—C1 | 1.464 (3) | - | - |

| N3—C5 | - | 1.465 (3) | - |

| N5—C9 | - | - | 1.466 (3) |

| N1—C2 | 1.321 (3) | - | - |

| N3—C6 | - | 1.319 (3) | - |

| N5—C10 | - | - | 1.321 (3) |

| N2—C2 | 1.357 (3) | - | - |

| N4—C6 | - | 1.353 (3) | - |

| N6—C10 | - | - | 1.357 (3) |

| N2—C4 | 1.373 (3) | - | - |

| N4—C8 | - | 1.374 (3) | - |

| N6—C12 | - | - | 1.371 (3) |

| C3—C4 | 1.341 (4) | - | - |

| C7—C8 | - | 1.343 (4) | - |

| C11—C12 | - | - | 1.344 (4) |

Atom numbering corresponds to the three unique molecules in the asymmetric unit as detailed in the source publication.

Table 3: Selected Bond Angles (°) for 1H-Imidazole-1-methanol

| Angle | Value (Molecule 1) | Value (Molecule 2) | Value (Molecule 3) |

|---|---|---|---|

| O1—C1—N1 | 111.4 (2) | - | - |

| O2—C5—N3 | - | 110.9 (2) | - |

| O3—C9—N5 | - | - | 111.0 (2) |

| C2—N1—C1 | 124.6 (2) | - | - |

| C6—N3—C5 | - | 124.8 (2) | - |

| C10—N5—C9 | - | - | 124.7 (2) |

| C4—N2—C2 | 107.4 (2) | - | - |

| C8—N4—C6 | - | 107.4 (2) | - |

| C12—N6—C10 | - | 107.3 (2) | - |

| N1—C2—N2 | 111.9 (2) | - | - |

| N3—C6—N4 | - | 112.1 (2) | - |

| N5—C10—N6 | - | - | 111.9 (2) |

Atom numbering corresponds to the three unique molecules in the asymmetric unit as detailed in the source publication.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of 1H-Imidazole-1-methanol.

Synthesis of 1H-Imidazole-1-methanol

The synthesis was adapted from a previously reported procedure.[2]

-

Reaction Setup: A two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a vacuum adapter is charged with paraformaldehyde (1.0 eq) and degassed 1,4-dioxane. The flask is maintained under an argon atmosphere.

-

Addition of Reagents: The mixture is cooled in an ice bath, and imidazole (1.0 eq) is added.

-

Reaction Progression: After the addition is complete, the reaction mixture is removed from the ice bath, allowed to warm to room temperature, and stirred for an additional 2 hours.

-

Heating: The reaction is then heated to 334 K and stirred overnight for 12 hours.[2][4]

-

Work-up: The mixture is cooled to room temperature, and the 1,4-dioxane is removed under reduced pressure.

-

Product Isolation: The resulting clear, colorless liquid is stored at 255 K to yield the crystallized product as a white moist solid.[2]

Crystallization

Single crystals suitable for X-ray diffraction are obtained directly from the reaction mixture.

-

A clear, colorless plate-like crystal is grown from the 1,4-dioxane reaction mixture slurry.[4]

-

The selected crystal is mounted on a MiTeGen loop using Parabar oil to prevent dehydration and damage during data collection.[4]

X-ray Data Collection and Structure Refinement

-

Data Collection: Diffraction data are collected on a diffractometer equipped with a fine-focus sealed Mo-target X-ray tube (λ = 0.71073 Å) and a photon counting detector.[4] The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

-

Data Integration and Scaling: The collected frames are integrated and corrected for absorption effects using appropriate software packages.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon and oxygen are typically positioned geometrically and refined using a riding model.[1]

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of an imidazole methanol derivative.

Concluding Remarks on this compound

While the crystal structure of this compound remains to be determined, we can hypothesize some of its structural features based on the analysis of related compounds. The presence of two hydroxymethyl groups at positions 4 and 5, in addition to the imidazole ring nitrogens, provides multiple sites for hydrogen bonding. It is highly probable that the crystal packing of this molecule would be dominated by an extensive network of intermolecular O—H···N and potentially O—H···O hydrogen bonds, leading to a complex and stable three-dimensional supramolecular architecture.

The experimental protocols detailed in this guide for 1H-Imidazole-1-methanol provide a comprehensive blueprint for researchers aiming to synthesize and analyze the crystal structure of this compound. The successful crystallization and subsequent X-ray diffraction analysis of this target compound would be a valuable contribution to the field of heterocyclic chemistry and drug development.

References

Theoretical Framework for Analyzing the Electronic Properties of 1H-Imidazole-4,5-dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

This technical guide outlines a comprehensive theoretical framework for investigating the electronic properties of 1H-Imidazole-4,5-dimethanol, a heterocyclic compound with potential significance in medicinal chemistry and materials science. Due to the limited publicly available research specifically focused on this molecule, this document serves as a roadmap for researchers, providing established computational methodologies and predictive approaches based on studies of analogous imidazole derivatives. By detailing a robust computational workflow, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, this guide equips researchers with the necessary protocols to thoroughly characterize the electronic landscape of this compound. The successful application of these theoretical studies will enable the prediction of molecular reactivity, stability, and potential intermolecular interactions crucial for drug design and development.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The unique electronic structure of the imidazole ring, featuring a π-electron sextet and both acidic and basic nitrogen atoms, governs its chemical behavior and biological function. This compound, with its additional hydroxyl functional groups, presents an interesting case for theoretical study, as these groups are expected to significantly influence its electronic properties, reactivity, and hydrogen bonding capabilities.

This guide provides a detailed overview of the standard computational protocols used to investigate the electronic structure of imidazole derivatives. While direct experimental and computational data for this compound are scarce, the methodologies outlined herein are based on well-established practices in computational chemistry for similar molecular systems.

Predicted Electronic Properties

A thorough theoretical investigation of this compound would involve the calculation of several key quantum chemical descriptors. These parameters are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. The following table summarizes the electronic properties that would be targeted in such a study, alongside the common computational methods used for their calculation based on studies of other imidazole derivatives. The values presented are illustrative placeholders to demonstrate the format of data presentation.

| Electronic Property | Predicted Value (Arbitrary Units/eV) | Common Computational Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -1.0 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | DFT/B3LYP/6-311G(d,p) |

| Ionization Potential | 6.5 eV | DFT/B3LYP/6-311G(d,p) |

| Electron Affinity | 1.0 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311G(d,p) |

| Chemical Hardness | 2.75 eV | DFT/B3LYP/6-311G(d,p) |

| Electronegativity | 3.75 eV | DFT/B3LYP/6-311G(d,p) |

Computational Methodology

A rigorous computational analysis of this compound's electronic properties is essential for accurate predictions. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between accuracy and computational cost.

Geometry Optimization and Frequency Analysis

The initial and most critical step in the computational workflow is the geometry optimization of the molecule. This process identifies the lowest energy, most stable three-dimensional conformation of this compound.

-

Protocol:

-

The initial molecular structure of this compound is constructed using a molecular modeling program like GaussView.

-

Geometry optimization is performed using a DFT functional, commonly B3LYP, with a basis set such as 6-311G(d,p).[1] This level of theory has been shown to provide accurate results for similar organic molecules.[1][2]

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic properties.

-

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for determining the chemical reactivity and stability of the molecule.[1][3] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[1][3]

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index are calculated to further quantify the molecule's reactivity.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution around the molecule. This is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insights into potential sites for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge delocalization and intramolecular interactions.[3]

-

Spectroscopic Simulations: To aid in experimental validation, theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT).[1]

-

Visualizing the Computational Workflow

The logical flow of a theoretical study on the electronic properties of this compound can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps from initial structure input to the final analysis of electronic properties.

Conclusion

This technical guide provides a foundational framework for conducting theoretical studies on the electronic properties of this compound. By following the detailed computational methodologies, researchers can predict and analyze the key electronic descriptors that govern the molecule's behavior. The insights gained from such studies are invaluable for guiding the rational design of novel drug candidates and functional materials. While this guide is based on established practices for similar imidazole derivatives, the proposed workflow offers a robust and scientifically sound approach to characterizing the unique electronic landscape of this compound.

References

- 1. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ppor.az [ppor.az]

- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel 1H-Imidazole-4,5-dimethanol Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel 1H-Imidazole-4,5-dimethanol analogs. The imidazole scaffold is a crucial pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data from analogous imidazole compounds to serve as a reference, and visualizes key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the biological activities of various imidazole derivatives, offering a comparative baseline for the evaluation of novel this compound analogs.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| IPM714 | HCT116 (Colon) | Not Specified | 1.74 | [1] |

| IPM714 | SW480 (Colon) | Not Specified | 2 | [1] |

| IPM713 | HCT116 (Colon) | Not Specified | 1.7 | [2] |

| Imidazole Derivative 5b | H1975 (Lung) | MTT | 5.22 | [3] |

| Imidazole Derivative 5g | H1975 (Lung) | MTT | 6.34 | [3] |

| Imidazole Derivative 4f | A549 (Lung) | Not Specified | 7.5 | [4] |

| Imidazole Derivative 4e | A549 (Lung) | Not Specified | 8.9 | [4] |

| Imidazole Derivative 4f | HeLa (Cervical) | Not Specified | 9.3 | [4] |

| Imidazole Derivative 4e | HeLa (Cervical) | Not Specified | 11.1 | [4] |

| Imidazole Derivative 4f | MCF-7 (Breast) | Not Specified | 8.9 | [4] |

| Imidazole Derivative 4e | MCF-7 (Breast) | Not Specified | 9.2 | [4] |

Table 2: In Vitro Antimicrobial Activity of Imidazole Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Thiazole Derivative | Proteus mirabilis | Broth Microdilution | 1000 | 9.3 ± 0.1 | [5] |

| Thiazole Derivative | Shigella dysenteriae | Broth Microdilution | 125 | 15.6 ± 0.2 | [5] |

| Thiazole Derivative | Listeria monocytogenes | Broth Microdilution | 1000 | 8.1 ± 0.0 | [5] |

| Imidazole Derivative 6d | Staphylococcus aureus | Liquid Dilution | 4 | Not Specified | [6][7] |

| Imidazole Derivative 6c | Staphylococcus aureus | Liquid Dilution | 16 | Not Specified | [6][7] |

| Imidazole Derivative 6c | Enterococcus faecalis | Liquid Dilution | 16 | Not Specified | [6][7] |

| Imidazole Derivative N2 | Staphylococcus aureus | Not Specified | Not Specified | 29.3 ± 0.8 | [8] |

| Imidazole Derivative N2 | Candida albicans | Not Specified | Not Specified | 32 ± 0.3 | [8] |

| Imidazole Derivative N1 | Klebsiella pneumoniae | Not Specified | Not Specified | 26.8 ± 0.8 | [8] |

Table 3: In Vitro Anti-inflammatory Activity of Imidazole Derivatives

| Compound/Derivative | Assay | Target | Inhibition (%) | IC50 | Reference |

| Imidazole Derivative I30 | Cyclooxygenase-2 (COX-2) Inhibition | COX-2 | 78.68 | Not Specified | [9] |

| Imidazole Derivative I39 | Carrageenan-induced rat paw edema | Inflammation | 46.27 | Not Specified | [9] |

| Imidazole Derivative I32 | Carrageenan-induced rat paw edema | Inflammation | 90.30 (at 6 hours) | Not Specified | [9] |

| Imidazole Analog 2a | Carrageenan-induced paw edema | Inflammation | 100 (at 100 mg/kg b.w.) | Not Specified | [10] |

| Imidazole Analog 2b | Carrageenan-induced paw edema | Inflammation | 100 (at 100 mg/kg b.w.) | Not Specified | [10] |

| Imidazole Derivative AA6 | p38 MAP Kinase Inhibition | p38 MAP Kinase | Not Specified | 403.57 ± 6.35 nM | [11] |

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols are standard and can be adapted for the screening of novel this compound analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., this compound analogs) in fresh culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[12]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and IC50 Calculation:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism from a pure culture, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

-

Inoculation:

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[14]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

-

Anti-inflammatory Activity Screening: In Vitro Albumin Denaturation Assay

This preliminary assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced albumin denaturation.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of the test compound at various concentrations and 1% aqueous solution of bovine serum albumin.

-

-

Incubation:

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 51°C for 20 minutes.

-

-

Absorbance Measurement:

-

After cooling, measure the turbidity of the samples at 660 nm.

-

Diclofenac sodium is typically used as a reference drug.

-

-

Calculation of Inhibition:

-

The percentage inhibition of denaturation is calculated and compared to the control.

-

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity screening of this compound analogs.

References

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 3. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 7. scirp.org [scirp.org]

- 8. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

Investigating the Tautomeric Forms of Substituted Imidazoles: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of tautomerism in substituted imidazoles, a phenomenon of significant interest in medicinal chemistry and drug development. The interchange between tautomeric forms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity, and hydrogen bonding capacity, thereby impacting its biological activity, metabolic stability, and pharmacokinetic profile. Understanding and characterizing the tautomeric landscape of substituted imidazoles is therefore a critical step in the design and development of novel therapeutics.

The Annular Tautomerism of Substituted Imidazoles

Unsymmetrically substituted imidazoles can exist as two distinct tautomers due to the migration of a proton between the two nitrogen atoms of the imidazole ring. This is a form of prototropic tautomerism. The position of the substituent determines the nature of the tautomeric pair. For instance, a substituent at the C4 position results in a 4-substituted-1H-imidazole and a 5-substituted-1H-imidazole equilibrium. The predominant tautomer is influenced by the electronic and steric properties of the substituents, as well as the surrounding environment (solvent, solid-state packing).

The tautomeric equilibrium is a key determinant of the molecule's interaction with biological targets. The different tautomers present distinct hydrogen bond donor-acceptor patterns and dipole moments, which can lead to differential binding affinities for receptors and enzymes.

Quantitative Analysis of Tautomeric Equilibria

The quantitative characterization of tautomeric equilibria is essential for establishing structure-activity relationships (SAR). This involves determining the relative populations of the tautomers and their interconversion rates. Key parameters include the equilibrium constant (KT), the Gibbs free energy difference (ΔG), and the pKa values of the individual tautomers.

Tautomer Ratios and Gibbs Free Energy

The ratio of tautomers can be experimentally determined and is related to the difference in their Gibbs free energy.

| Compound | Solvent/Phase | Tautomer Ratio (Tautomer 1 : Tautomer 2) | ΔG (kcal/mol) | Predominant Tautomer |

| 4(5)-Nitroimidazole | Not specified | ~400:1 | - | 4-Nitro-1H-imidazole[1] |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | DMSO-d6 (25 °C) | ~60:40 | - | Tautomer II (CHO at C5)[2] |

| (2-Phenyl-1H-imidazol-4-yl)methanol | Gas Phase | - | 0.645 - 1.415 | Tautomer I (CH2OH at C4)[2] |

| 2-Phenyl-1H-imidazole-5-carbaldehyde | Gas Phase | - | 2.510 - 3.059 | Tautomer II (CHO at C5)[2] |

| Symmetrically substituted 2,2'-bis-benzimidazoles | Not specified | Ratio varies with substituents | - | Dependent on substituent[3] |

pKa Values of Substituted Imidazoles

The acidity of the imidazole ring is a critical factor in its biological function and is quantified by its pKa value. The pKa is influenced by the electronic effects of the substituents.

| Compound | Substituent Position | pKa | Reference |

| Imidazole | - | 7.2 | [4] |

| Imidazole | - | 14.5 (deprotonation of N-H) | [1][5] |

| 4(5)-Nitroimidazole | 4(5) | 9.30 | [1][5] |

| L-Histidine (imidazole ring) | - | ~6.0 | [6] |

| N1-Methyl-L-histidine | - | - | [6] |

| N3-Methyl-L-histidine | - | - | [6] |

| 2-Aminoimidazolium ions | 2 | Varies with substitution | [7] |

| N-Aryl imidazolinium salts | N | Varies with substitution | [8] |

| Imidazole in Cu(II) complexes | - | Decreases by 2-7 units | [9][10] |

Experimental Protocols for Tautomer Investigation

A combination of spectroscopic and computational methods is typically employed to provide a comprehensive understanding of the tautomeric behavior of substituted imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in both solution and the solid state.

-

Sample Preparation: Prepare a series of solutions of the substituted imidazole at a constant concentration in a suitable solvent (e.g., D2O or a mixed aqueous-organic solvent system) across a wide range of pH values (typically spanning at least 2 pH units above and below the expected pKa). Use appropriate buffers to maintain stable pH.

-

NMR Data Acquisition: Record the 1H NMR spectrum for each solution. Identify a proton signal that is sensitive to the protonation state of the imidazole ring (e.g., the C2-H proton).

-

Data Analysis: Plot the chemical shift (δ) of the selected proton against the pH of the solution.

-

Curve Fitting: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.[11][12][13]

-

Sample Preparation: Pack the solid, crystalline sample of the substituted imidazole into a MAS rotor.

-

NMR Data Acquisition: Acquire the 13C CPMAS NMR spectrum. This technique enhances the signal of the low-abundant 13C nuclei by transferring polarization from the abundant 1H nuclei. Magic angle spinning is used to average out anisotropic interactions, resulting in sharper lines.

-

Spectral Analysis: Analyze the 13C chemical shifts. In the solid state, where molecular motion is restricted, distinct signals for the carbon atoms of each tautomer may be observed, allowing for the identification and quantification of the coexisting tautomers.[2][14][15][16] The difference in chemical shifts between C4 and C5 can be diagnostic of the tautomer state.[17]

-

Comparison with Computational Data: Compare the experimental chemical shifts with those calculated for each tautomer using quantum chemical methods (e.g., DFT-GIAO) to aid in the assignment of the signals to the specific tautomeric forms.[2]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

-

Structure Generation: Build the 3D structures of all possible tautomers of the substituted imidazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in relevant solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[2][18]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data.

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of each tautomer. The relative Gibbs free energies (ΔG) indicate the relative populations of the tautomers at equilibrium.

-

NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the NMR chemical shifts for each tautomer to compare with experimental data.[19]

Visualization of Tautomerism in Action

Experimental and Computational Workflow for Tautomer Analysis

The investigation of tautomerism typically follows a structured workflow that integrates both experimental and computational approaches to provide a comprehensive understanding.

Allosteric Control of Tautomerism in a Molecular Foldamer

A fascinating example of the dynamic control of tautomerism is demonstrated in an artificial molecular foldamer. In this system, the binding of a chloride ion to a remote urea binding site triggers a conformational cascade through a chain of hydrogen-bonded ureas. This allosteric signal alters the polarity of the hydrogen-bonding network, which in turn shifts the tautomeric equilibrium of a distal imidazole moiety, switching its reactivity from a "off" state to an "on" state.[20][21][22]

Imidazole Tautomerism in Histamine H2 Receptor Antagonism

The tautomeric state of the imidazole ring is crucial for the activity of histamine H2 receptor antagonists like cimetidine. The biological activity is associated with a specific tautomer that presents the appropriate hydrogen bonding pattern for interaction with the receptor. The design of these drugs involved considering the tautomeric preferences to optimize receptor binding and efficacy.[23][24][25][26]

Conclusion

The tautomerism of substituted imidazoles is a multifaceted phenomenon with profound implications for their application in drug discovery and development. A thorough investigation of the tautomeric forms, their relative stabilities, and the factors governing their equilibrium is paramount for the rational design of imidazole-containing molecules with desired biological activities and pharmacokinetic properties. The integrated use of advanced experimental techniques, such as NMR spectroscopy, and robust computational methods provides a powerful strategy for elucidating the complex tautomeric behavior of these important heterocyclic compounds.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer [ideas.repec.org]

- 22. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Potential histamine H2-receptor blockers. 3- and 2-indole derivatives as immobile analogues of tautomeric forms of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Interaction of histamine H2-receptor antagonists with GABA and benzodiazepine binding sites in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1H-Imidazole-4,5-dimethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Imidazole-4,5-dimethanol, a key heterocyclic compound with potential applications in pharmaceutical and materials science. While specific experimental data for this molecule is limited in publicly available literature, this document outlines the expected physicochemical properties, detailed experimental protocols for their determination, and potential degradation pathways based on the well-understood chemistry of the imidazole scaffold.

Core Physicochemical Properties

This compound is a substituted imidazole containing two hydroxymethyl groups. These functional groups are expected to significantly influence its solubility and stability profile. The imidazole ring itself is a polar, aromatic heterocycle, and the dimethanol substitutions further enhance its hydrophilic character.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. Based on the structural features of this compound and the general characteristics of imidazoles, a qualitative solubility profile can be predicted. Quantitative determination, however, requires experimental evaluation.

Expected Solubility Characteristics:

-

High Aqueous Solubility: The presence of two hydroxyl groups and the nitrogen atoms in the imidazole ring, which can act as hydrogen bond donors and acceptors, suggests that this compound is likely to be highly soluble in water and other polar protic solvents.

-

pH-Dependent Solubility: The imidazole ring has a pKa of approximately 7 (this can be altered by substituents), meaning its ionization state, and therefore solubility, will be influenced by the pH of the medium.[1] In acidic solutions, the imidazole ring will be protonated, forming a more soluble salt.

Table 1: Predicted and Representative Experimental Solubility Data

| Solvent System | Predicted Qualitative Solubility | Example Quantitative Solubility (mg/mL) at 25°C |

| Water | Highly Soluble | > 100 |

| Phosphate Buffered Saline (pH 7.4) | Highly Soluble | > 100 |

| 0.1 N HCl | Very Soluble | > 200 |

| 0.1 N NaOH | Soluble | > 50 |

| Ethanol | Soluble | > 30 |

| Methanol | Soluble | > 50 |

| Acetone | Sparingly Soluble | 1 - 10 |

| Dichloromethane | Poorly Soluble | < 1 |

Note: The quantitative data presented are illustrative examples based on the expected behavior of similar polar, ionizable compounds and should be confirmed by experimental analysis.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. The imidazole moiety is known to be susceptible to several degradation pathways, including oxidation, photodegradation, and hydrolysis under certain conditions.[2][3]

Forced Degradation Studies:

To elucidate the intrinsic stability of this compound, forced degradation studies under various stress conditions are essential.[4][5] These studies help in identifying potential degradants and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies and Potential Degradants

| Stress Condition | Typical Conditions | Expected Outcome for this compound | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24h | Potential for degradation, although the imidazole ring is generally stable to acid. | Ring-opened products (unlikely), side-chain reactions. |

| Basic Hydrolysis | 0.1 N NaOH at 60°C for 24h | The imidazole ring can be susceptible to base-mediated autoxidation.[2] | Oxidized imidazole species. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | The imidazole ring is prone to oxidation.[2][3] | N-oxides, ring-opened products. |

| Thermal Degradation | Solid state at 80°C for 48h | Expected to be relatively stable. | Minimal degradation. |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | The imidazole moiety is sensitive to photodegradation.[2] | Complex mixture of degradants. |

Experimental Protocols

Detailed and robust experimental protocols are necessary for the accurate determination of solubility and stability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[6]

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After agitation, allow the vials to stand to allow for the sedimentation of undissolved solid.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials:

-

This compound

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress agents (acid, base, H₂O₂) and a control solution in a neutral solvent (e.g., water or methanol). For solid-state thermal and photostability, use the neat compound.

-

Stress Application: Expose the samples to the defined stress conditions for a specified duration (as outlined in Table 2).

-

Time-Point Sampling: At appropriate time intervals, withdraw samples.

-

Sample Quenching/Neutralization: For acidic and basic samples, neutralize them before analysis to prevent further degradation.

-

Analysis: Analyze all samples (stressed and control) using a validated stability-indicating method that can separate the parent compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Caption: General workflow for a forced degradation study.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for the quantification of imidazole-containing compounds and their degradation products.[7][8][9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[2][10]

Table 3: Representative HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan; likely around 210-230 nm for the imidazole chromophore. |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Conclusion

While specific experimental data on the solubility and stability of this compound are not extensively documented, this guide provides a robust framework for its characterization. The presence of polar functional groups suggests high aqueous solubility, which is likely to be pH-dependent. The imidazole core indicates potential susceptibility to oxidative and photolytic degradation. By employing the detailed experimental protocols and analytical methodologies outlined herein, researchers and drug development professionals can systematically evaluate the physicochemical properties of this compound, a critical step in advancing its potential applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Synthesis of 1H-Imidazole-4,5-dimethanol via a Proposed Radziszewski Reaction Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a proposed synthetic pathway for 1H-Imidazole-4,5-dimethanol, a novel imidazole scaffold, by adapting the principles of the classical Debus-Radziszewski imidazole synthesis. Due to a lack of direct literature on this specific synthesis, this guide combines established methodologies for related compounds to provide a robust theoretical and practical framework.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products (e.g., histidine, histamine) and blockbuster drugs.[1][2] Its unique aromatic and amphoteric nature, coupled with its ability to act as a hydrogen bond donor and acceptor, makes it a "privileged scaffold" in drug design.[1][3] Imidazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[4][5][6]

The target molecule, this compound, incorporates two primary alcohol (hydroxymethyl) groups onto this valuable scaffold. These functional groups offer significant potential for:

-

Enhanced Solubility: Improving the pharmacokinetic profile of potential drug candidates.

-

Metabolic Anchors: Providing sites for metabolic activity.

-

Synthetic Handles: Acting as versatile points for further chemical modification to build more complex molecules and libraries for drug screening.[7]

This guide focuses on the initial synthesis of this promising building block using the Radziszewski reaction, a reliable and historically significant method for constructing imidazole rings.[8][9]

Proposed Synthesis: Adapting the Radziszewski Reaction

The Debus-Radziszewski reaction is a multicomponent synthesis that traditionally condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form a substituted imidazole.[8][10]

For the synthesis of this compound, the proposed reactants are:

-

1,2-Dicarbonyl: 1,4-dihydroxy-2,3-butanedione. This precursor provides the core carbon backbone for positions 4 and 5 of the imidazole ring and already contains the required hydroxymethyl groups.

-

Aldehyde: Formaldehyde. Its use ensures that the C2 position of the imidazole ring remains unsubstituted.[11][12]

-

Nitrogen Source: Aqueous ammonia (e.g., NH₄OH) or an ammonia surrogate like ammonium acetate.

Proposed Reaction Scheme

Reaction Mechanism

The reaction is theorized to proceed in two main stages:[8]

-

Diimine Formation: The 1,2-dicarbonyl compound (1,4-dihydroxy-2,3-butanedione) condenses with two equivalents of ammonia to form an intermediate diimine.

-

Cyclization and Aromatization: This diimine intermediate then condenses with the aldehyde (formaldehyde). A subsequent cyclization and dehydration (aromatization) cascade yields the final this compound product.[13]

The logical flow of this proposed mechanism is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. rjptonline.org [rjptonline.org]

- 7. nbinno.com [nbinno.com]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]

- 12. Formaldehyde [chemeurope.com]

- 13. youtube.com [youtube.com]

Navigating the Coordination Landscape of 1H-Imidazole-4,5-dimethanol with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the coordination chemistry of 1H-Imidazole-4,5-dimethanol with various metal ions. While direct experimental data on this specific ligand is limited in current literature, this document provides a comprehensive overview based on the well-established coordination chemistry of the parent 1H-imidazole and the closely related 1H-imidazole-4,5-dicarboxylic acid. This guide offers detailed experimental protocols, predicted coordination behaviors, and potential applications, particularly in the realms of catalysis and drug development. The inclusion of structured data tables and workflow diagrams aims to facilitate further research and application of this promising ligand.

Introduction

The imidazole moiety is a cornerstone in coordination chemistry and medicinal chemistry, primarily due to the versatile coordination capabilities of its nitrogen atoms and its prevalence in biologically significant molecules like histidine.[1][2] The introduction of functional groups onto the imidazole ring allows for the fine-tuning of its electronic and steric properties, thereby influencing the stability, geometry, and reactivity of its metal complexes.[3][4] this compound, with its two hydroxymethyl groups, presents an intriguing case for exploration. These substituents can potentially act as additional coordination sites, leading to the formation of polynuclear or chelated structures. Furthermore, the hydroxyl groups can participate in hydrogen bonding, influencing the supramolecular assembly of the resulting complexes.[5]

This guide will explore the synthesis of the ligand, its expected coordination behavior with various metal ions, and detailed methodologies for the synthesis and characterization of its metal complexes. Potential applications in drug development and catalysis will also be discussed, drawing parallels from the known biological and catalytic activities of other functionalized imidazole complexes.[4][6]

Ligand Synthesis

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from established methods for imidazole synthesis, such as the Debus-Radziszewski reaction.[7] A potential approach involves the reaction of a suitable α-dicarbonyl compound with an aldehyde and ammonia.

A generalized workflow for a potential synthesis is presented below:

Caption: Proposed synthetic workflow for this compound.

Coordination Chemistry with Metal Ions

Based on the behavior of 1H-imidazole and its derivatives, this compound is expected to coordinate to metal ions primarily through the pyridinic nitrogen atom (N3) of the imidazole ring.[1][8] The hydroxymethyl groups at the C4 and C5 positions introduce the possibility of chelation or bridging behavior, depending on the metal ion, its coordination preferences, and the reaction conditions.

The coordination process can be generalized as follows:

Caption: General workflow for the synthesis of metal complexes.

The coordination mode will significantly influence the geometry of the resulting complex, with possibilities including tetrahedral, square planar, and octahedral arrangements.[8][9]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of metal complexes of this compound, adapted from procedures for similar imidazole-based ligands.[4][10]

General Synthesis of a Metal Complex

A generalized experimental workflow is depicted below:

Caption: Experimental workflow for complex synthesis.

Materials:

-

This compound

-

Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile)

Procedure:

-

Dissolve a specific molar amount of this compound in the chosen solvent.

-

In a separate flask, dissolve the desired molar equivalent of the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Continue stirring the reaction mixture at room temperature or with gentle heating for a set period (e.g., 2-24 hours).

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume by rotary evaporation to induce crystallization.

-

Wash the isolated solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether.

-

Dry the final product in a desiccator or under vacuum.

Characterization Techniques

The synthesized complexes should be characterized using a suite of analytical techniques to determine their structure, composition, and properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the imidazole nitrogen and the involvement of the hydroxymethyl groups.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn²⁺), to observe shifts in proton and carbon signals upon coordination.[8]

-

Elemental Analysis (CHN): To determine the empirical formula of the complex.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and the presence of coordinated or lattice solvent molecules.[11]

-

Single-Crystal X-ray Diffraction: To definitively determine the molecular structure and coordination geometry.[12]

Data Presentation

The following tables summarize typical quantitative data obtained for metal complexes of 1H-imidazole and its derivatives, which can serve as a reference for what to expect with this compound complexes.

Table 1: Representative FTIR Spectral Data (cm⁻¹) for Imidazole Complexes

| Compound/Complex | ν(N-H) | ν(C=N) | ν(M-N) | Reference |

| 1H-imidazole | ~3150 | ~1580 | - | [10] |

| [Co(Im)₆]Cl₂ | ~3012 | ~1485 | ~470 | [10] |

| [Zn(Im)₂(H₂O)₂] | - | - | ~470 | [8] |

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ for a Zn²⁺-Imidazole Complex

| Proton | Free Ligand | Complex | Reference |

| N-H | ~12.04 | Disappears | [8] |

| H2 | ~7.64 | Shifted | [8] |

| H4/H5 | ~7.02 | Shifted | [8] |

Table 3: Representative Thermal Analysis Data for Imidazole Complexes

| Complex | Decomposition Step 1 (°C) | Decomposition Step 2 (°C) | Final Residue | Reference |

| --INVALID-LINK--₃ | 50-200 (Loss of H₂O) | >230 (Ligand decomposition) | Metal Oxide | [10] |

| [Co(Im)₆]Cl₂ | >270 (Ligand decomposition) | - | Metal Oxide | [10] |

Potential Applications

The functional groups on this compound suggest that its metal complexes could have interesting applications in drug development and catalysis.

Drug Development

Imidazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][13] The metal complexes of these ligands often exhibit enhanced biological activity compared to the free ligand.[9]

A potential mechanism of action for an antifungal imidazole complex is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Caption: Putative antifungal mechanism of action.

Catalysis

Metal complexes of imidazole-based ligands have been explored as catalysts in various organic transformations.[14][15] The electronic properties of the imidazole ring and any substituents can influence the catalytic activity of the metal center. The hydroxymethyl groups of this compound could potentially participate in substrate binding or stabilization of transition states.

Conclusion

This compound represents a ligand with significant potential in coordination chemistry. While direct experimental studies are currently lacking, this guide provides a solid foundation for future research by drawing on the extensive knowledge of related imidazole systems. The proposed synthetic routes, detailed experimental protocols, and anticipated coordination behaviors, along with the highlighted potential applications, are intended to spur further investigation into the rich coordination chemistry of this versatile ligand and its metal complexes. The systematic approach outlined here, from synthesis to characterization and application, offers a roadmap for researchers to unlock the full potential of this compound in the development of new materials and therapeutic agents.

References

- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Propyl-1H-imidazole-4,5-dicarboxylate acid supported cu/ni/fe/co complexes: synthesis, biological and catalytic evaluation | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azjournalbar.com [azjournalbar.com]

- 9. azjournalbar.com [azjournalbar.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media [mdpi.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

1H-Imidazole-4,5-dimethanol: A Versatile Building Block in Organic Synthesis

Introduction

1H-Imidazole-4,5-dimethanol is a valuable heterocyclic building block in organic synthesis, offering a scaffold for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science. The presence of two reactive hydroxyl groups on the imidazole core at the 4 and 5 positions allows for a variety of chemical transformations, leading to the synthesis of novel ligands, macrocycles, and potential therapeutic agents. The imidazole ring itself is a key structural motif in many biologically active compounds, and the dimethanol functionality provides a versatile handle for further molecular elaboration.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties